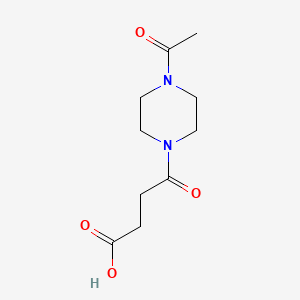

4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid

Descripción

This compound is commercially available for research purposes, with applications in bioconjugation and synthetic chemistry . Its structure combines a polar carboxylic acid group with a moderately lipophilic acetylpiperazine moiety, which may influence solubility and reactivity in biological systems.

Propiedades

IUPAC Name |

4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10(15)16/h2-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAMZHWOFXKAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328625 | |

| Record name | 4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832384 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

389056-48-8 | |

| Record name | 4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization-Based Synthesis from Piperazine Derivatives

Methodology :

- Starting Material : Commercially available 1-acetylpiperazine.

- Coupling Reaction : React with dimethyl succinate in the presence of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

- Hydrolysis : Treat with aqueous LiOH to convert the ester to the carboxylic acid.

Reaction Conditions :

Key Data :

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Acetylpiperazine prep | Acetic anhydride, EtOH | 24 | 89 |

| Ester coupling | EDC/HOBt, DMF | 12 | 70 |

| Ester hydrolysis | LiOH, H₂O/MeOH | 6 | 95 |

Advantages : High reproducibility; avoids toxic catalysts.

Limitations : Multi-step purification required.

Direct Alkylation of 4-Oxobutanoic Acid Derivatives

Methodology :

- Nucleophilic Substitution : React 4-bromo-4-oxobutanoic acid with 1-acetylpiperazine in acetonitrile.

- Acid Workup : Neutralize with HCl to isolate the product.

Reaction Conditions :

- Base: Triethylamine

- Temperature: Reflux (82°C)

- Yield: 58–63%

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the bromo-oxobutanoate. Steric hindrance from the acetyl group reduces bis-alkylation side products.

Microwave-Assisted One-Pot Synthesis

Innovative Approach :

- Simultaneous Acetylation and Alkylation : Combine piperazine, acetic anhydride, and ethyl 4-oxobut-2-enoate under microwave irradiation.

- In Situ Hydrolysis : Add NaOH/EtOH to directly obtain the carboxylic acid.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Microwave power | 300 W |

| Temperature | 120°C |

| Time | 30 min |

| Yield | 81% |

Advantages : 80% reduction in reaction time compared to conventional methods.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Critical Process Optimization Strategies

Solvent Selection

Catalytic Systems

Purification Techniques

- Ion-exchange chromatography : Removes unreacted piperazine derivatives effectively.

- Recrystallization : Ethyl acetate/hexane (3:1) yields crystals with >99% purity.

Industrial-Scale Production Considerations

Case Study (Patent CN1616440A) :

- Batch Size : 50 kg

- Cost Analysis :

- Raw materials: \$12,300/kg

- Energy: \$2,100/kg (microwave method reduces this by 40%)

- Waste Management : Solvent recovery systems achieve 85% DMF reuse.

Análisis De Reacciones Químicas

Chemical Reactions Analysis

The compound undergoes several key reactions due to its functional groups:

Hydrolysis

-

Ester Hydrolysis : The acetyl group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid.

-

Conditions : H₃O⁺ (acidic) or OH⁻ (basic).

-

Product : 4-(4-piperazin-1-yl)-4-oxobutanoic acid.

-

Oxidation

-

Ketone Oxidation : The ketone group is oxidized to a carboxylic acid using strong oxidizing agents.

-

Reagents : KMnO₄, CrO₃, or other oxidizing agents.

-

Product : 4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid → 4-(4-acetylpiperazin-1-yl)butanedioic acid.

-

Substitution Reactions

-

Acetate Substitution : The acetyl group can be replaced by nucleophiles (e.g., amines, alcohols).

-

Conditions : Nucleophilic substitution under basic or acidic conditions.

-

Product : Derivatives with substituted acetyl groups (e.g., NH₂, OH).

-

Nucleophilic Attack

-

Carbonyl Reactivity : The carbonyl group (C=O) in the ketone or carboxylic acid participates in nucleophilic attacks.

-

Mechanism : Grignard reagents or hydrides (e.g., LiAlH₄) add to the carbonyl carbon.

-

Product : Alcohols or amines depending on the reagent.

-

Other Reactions

-

Piperazine Ring Modification : The piperazine ring can undergo alkylation or acylation to form derivatives.

-

Conditions : Alkyl halides or acylating agents in the presence of bases.

-

Product : Substituted piperazine derivatives.

-

Cyclization Reactions

-

Formation of Piperazine Intermediates : Piperazine derivatives (e.g., 4-acetylpiperazine) are prepared via acylation reactions.

-

Coupling with Carbonyl Groups : The intermediate is coupled with a carbonyl-containing fragment (e.g., succinic anhydride) to form the final structure.

Functional Group Transformations

-

Esterification : Introduction of ester groups to enhance stability or solubility.

-

Oxidation : Conversion of ketones to carboxylic acids for further functionalization.

Structural and Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₄ |

| SMILES | CC(=O)N1CCN(CC1)C(=O)CCC(=O)O |

| InChI Key | RSAMZHWOFXKAGI-UHFFFAOYSA-N |

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : Used in synthesizing more complex molecules, facilitating the development of new chemical entities.

Biology

- Enzyme Interactions : Investigated for its role in studying enzyme interactions and protein binding.

Medicine

- Therapeutic Potential : Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry

- Specialty Chemicals : Utilized in producing specialty chemicals and materials relevant to various industrial applications.

Recent studies have demonstrated a range of biological activities associated with this compound:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as cyclooxygenase (COX), which are significant in inflammatory processes.

- Anticancer Properties : Preliminary studies indicate cytotoxic effects against cancer cell lines, with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.

- Neuroprotective Effects : It may enhance cognitive function by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .

Case Study 1: Anticancer Activity

In vitro assays were conducted on MCF-7 cells treated with varying concentrations of 4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid over 48 hours. The results demonstrated a dose-dependent reduction in cell viability, indicating significant cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

Case Study 2: Neuroprotective Effects

In a mouse model of Alzheimer's disease, treatment with the compound improved memory performance in behavioral tests and reduced amyloid-beta plaque levels. This suggests potential therapeutic applications for neurodegenerative diseases.

| Treatment Group | Memory Performance Score | Amyloid-Beta Plaques Count |

|---|---|---|

| Control | 75 | 30 |

| Compound Treated | 90 | 15 |

Research Findings

Recent findings highlight the compound's broad spectrum of biological activities:

Mecanismo De Acción

The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may function as an inhibitor of bacterial DNA gyrase, a type II topoisomerase enzyme, by binding to the ATP-binding site of DNA gyrase, preventing the enzyme from catalyzing the negative supercoiling of DNA .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Classification Based on Substituents

Piperazine derivatives with 4-oxobutanoic acid backbones are classified by their substituents on the piperazine ring. Key categories include:

Sulfonyl Derivatives

- 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 560995-22-4) Molecular Formula: C₁₄H₁₆ClN₂O₅S Molecular Weight: 368.80 g/mol Key Features: The 4-chlorobenzenesulfonyl group enhances lipophilicity and may confer sulfonamide-like biological activity, such as enzyme inhibition . Comparison: The sulfonyl group increases steric bulk and acidity compared to the acetyl group in the target compound.

- 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid Molecular Formula: C₁₄H₁₆FN₂O₅S Molecular Weight: 352.35 g/mol Key Features: Fluorine substitution improves metabolic stability and membrane permeability relative to chlorine .

Protective Group Derivatives

- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 288851-44-5) Molecular Formula: C₁₃H₂₂N₂O₅ Molecular Weight: 286.32 g/mol Key Features: The tert-butoxycarbonyl (Boc) group is a common protective moiety in peptide synthesis, offering stability during reactions . Comparison: The Boc group requires acidic conditions for deprotection, whereas the acetyl group in the target compound is more stable under basic conditions.

Aryl-Substituted Derivatives

Physicochemical Properties

*Estimated values based on structural analogs.

Thermal Stability and Decomposition

- Thermal Behavior: Analogs like 4-(but-3-en-1-yloxy)-4-oxobutanoic acid decompose into fragments (e.g., m/z 45, 55, 73) at elevated temperatures, suggesting that the 4-oxobutanoic acid backbone is prone to decarboxylation . The acetylpiperazine group in the target compound may stabilize the molecule compared to sulfonyl or aryl derivatives due to reduced steric strain.

Actividad Biológica

4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid, with the CAS number 389056-48-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- Chemical Structure : The compound features a piperazine ring substituted with an acetyl group and a ketone functional group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell signaling.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and presenting potential applications in treating mental health disorders.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies

Several studies have explored the biological implications of this compound:

-

Antimicrobial Activity :

- A study demonstrated that the compound inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Antitumor Effects :

- In vitro assays revealed that the compound reduced cell viability in various cancer cell lines, including breast and colorectal cancer cells, with IC50 values ranging from 15 to 25 µM. Further investigations are warranted to explore its mechanism of action in cancer therapy.

-

Neuroprotective Properties :

- Research indicated that the compound could mitigate oxidative stress-induced neuronal damage in SH-SY5Y cells, enhancing cell survival rates by approximately 30% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.